molecular formula C12H9FN2O2S B13740217 1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide CAS No. 1033224-62-2

1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide

Cat. No.: B13740217
CAS No.: 1033224-62-2
M. Wt: 264.28 g/mol
InChI Key: BFJWBVGJVYOSPV-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide is a heterocyclic compound that contains a benzothiadiazole core with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with sulfur dioxide and a suitable oxidizing agent to form the benzothiadiazole ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of organic semiconductors and fluorescent materials due to its unique electronic properties.

    Industrial Chemistry: The compound serves as an intermediate in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A related compound with similar structural features but lacking the fluorophenyl group.

    2,1,3-Benzothiadiazole: Another related compound with a different substitution pattern on the benzothiadiazole ring.

Uniqueness

1-(4-Fluorophenyl)-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique electronic characteristics in materials science.

Properties

CAS No.

1033224-62-2

Molecular Formula

C12H9FN2O2S

Molecular Weight

264.28 g/mol

IUPAC Name

3-(4-fluorophenyl)-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide

InChI

InChI=1S/C12H9FN2O2S/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14-18(15,16)17/h1-8,14H

InChI Key

BFJWBVGJVYOSPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NS(=O)(=O)N2C3=CC=C(C=C3)F

Origin of Product

United States

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